molecular formula C18H36N6O6 B562876 1-Epidactimicin CAS No. 103531-05-1

1-Epidactimicin

Cat. No. B562876
M. Wt: 432.522
InChI Key: VFBPKQSATYZKRX-AMFQOMFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Epidactimicin is an aminoglycoside.
1-Epidactimicin is a natural product found in Streptomyces tenjimariensis with data available.

Scientific Research Applications

Antiseizure and Antiepileptogenic Potential

1-Epidactimicin, along with other agents, shows promise in the field of epilepsy treatment. Research indicates that it may play a role in preventing the development of recurrent seizures in individuals at risk due to various factors like brain injuries, infections, or genetic susceptibility. This potential application stems from its effects on immune and inflammatory mechanisms, reduction of oxidative stress, and modulation of specific molecular pathways (Kaminski, Rogawski, & Klitgaard, 2014).

Antibiotic Biosynthesis

Studies on Streptomyces tenjimariensis and Micromonospora olivasterospora, both producers of fortimicin-group antibiotics, reveal that 1-Epidactimicin is a new antibiotic formed during the biosynthesis of these compounds. This finding underscores its potential application in the development of new antibiotics, leveraging its biosynthetic pathways (Hotta, Morioka, & Okami, 1989).

Antioxidant and Anti-inflammatory Applications

Several studies indicate that compounds similar to 1-Epidactimicin might have antioxidant and anti-inflammatory properties. These properties can be leveraged in treating conditions like amikacin-induced nephropathy and other nephrotoxic effects caused by antibiotics, suggesting a potential role for 1-Epidactimicin in mitigating similar conditions (Kaynar et al., 2012); (Cetin et al., 2007).

Potential in Cancer Treatment

The synthesis and modification of compounds like 1-Epidactimicin have been explored for their anti-cancer activities. This includes research on derivatives of similar compounds, which have shown comparable potency against several cancer cell lines, hinting at the potential application of 1-Epidactimicin in oncology (Trost & O’Boyle, 2008).

Novel Carrier Molecules and Treatment of Cancer

Further research explores the use of bacteriocins, similar to 1-Epidactimicin, as novel carrier molecules (delivery systems) and in the treatment of cancer. These studies underscore the expanding applications of such compounds from traditional uses to novel areas like human health, including cancer therapy (Chikindas et al., 2018).

properties

CAS RN

103531-05-1

Product Name

1-Epidactimicin

Molecular Formula

C18H36N6O6

Molecular Weight

432.522

IUPAC Name

N-[(1S,2R,3R,4R,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide

InChI

InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23)/t8-,9+,10-,12+,13-,14-,15+,16+,17+,18+/m0/s1

InChI Key

VFBPKQSATYZKRX-AMFQOMFUSA-N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Epidactimicin
Reactant of Route 2
1-Epidactimicin
Reactant of Route 3
1-Epidactimicin
Reactant of Route 4
1-Epidactimicin
Reactant of Route 5
1-Epidactimicin
Reactant of Route 6
1-Epidactimicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.